molecular formula C15H20N2O B6341672 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one CAS No. 1186194-55-7

10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one

Cat. No.: B6341672
CAS No.: 1186194-55-7
M. Wt: 244.33 g/mol
InChI Key: OWXBAYLITTYOKA-UHFFFAOYSA-N
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Description

10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one: is a complex organic compound with a unique structure that includes a phenyl group attached to a decahydropyrido[1,2-a][1,3]diazepin-7-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific structural features. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the design of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a decahydropyrido[1,2-a][1,3]diazepin-7-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

10a-phenyl-1,2,3,4,5,8,9,10-octahydropyrido[1,2-a][1,3]diazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-9-6-10-15(13-7-2-1-3-8-13)16-11-4-5-12-17(14)15/h1-3,7-8,16H,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBAYLITTYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CCCC2(NC1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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